

# Application Notes and Protocols for Efficacy Testing of Butoxybenzyl Compounds

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N*-(2-Butoxybenzyl)-2-butanamine

CAS No.: 1040692-65-6

Cat. No.: B1389594

[Get Quote](#)

## Introduction

Butoxybenzyl compounds represent a promising class of molecules with potential therapeutic applications, particularly in the realms of inflammation and analgesia. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of these compounds. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation from initial in vitro screening to in vivo proof-of-concept.

The rationale behind the proposed experimental workflow is to systematically evaluate the bioactivity of butoxybenzyl compounds, starting with their direct effects on key enzymatic targets implicated in inflammation and pain. Subsequently, cell-based assays will confirm these activities in a more biologically complex environment and explore underlying mechanisms, such as the modulation of critical signaling pathways. Finally, in vivo models will be employed to assess the overall efficacy and pharmacokinetic properties of lead candidates.

## Part 1: In Vitro Efficacy and Mechanistic Assays

The initial phase of testing focuses on identifying the direct molecular targets of butoxybenzyl compounds and quantifying their inhibitory potential. Based on existing literature, key enzymes involved in the inflammatory cascade, such as hyaluronidase, cyclooxygenases (COX), and lipoxygenases (LOX), are primary targets of interest. Furthermore, the investigation into the

modulation of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a central regulator of inflammation, is crucial for a comprehensive mechanistic understanding.[1][2][3][4]

## Primary Target Screening: Enzyme Inhibition Assays

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their inhibition can lead to anti-inflammatory effects.[5] A turbidimetric assay is a common method to screen for hyaluronidase inhibitors.[6][7]

### Protocol: Hyaluronidase Inhibition Screening

- Reagent Preparation:
  - Prepare a stock solution of hyaluronidase (e.g., from bovine testes) in enzyme buffer (e.g., 0.1 M sodium phosphate buffer, pH 5.3, containing 0.15 M NaCl).[8]
  - Prepare a stock solution of hyaluronic acid (substrate) in the same enzyme buffer.[8]
  - Dissolve butoxybenzyl test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically  $\leq 1\%$ ).[6]
  - Prepare a stop reagent that forms turbidity with residual hyaluronic acid.[7]
- Assay Procedure (96-well plate format):
  - Add enzyme buffer, hyaluronidase solution, and either the test compound or vehicle control to each well.
  - Include a "No Inhibitor Control" (enzyme + vehicle) and a "No Enzyme Control" (buffer + vehicle).
  - Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
  - Initiate the reaction by adding the hyaluronic acid solution to all wells.
  - Incubate at 37°C for a defined period (e.g., 20-30 minutes).[6][7]

- Stop the reaction by adding the stop reagent to all wells.
- Allow the turbidity to develop for 10-15 minutes at room temperature.
- Measure the absorbance at 600 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of the butoxybenzyl compound relative to the "No Inhibitor Control".
  - Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cyclooxygenases are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[9] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[9][10]

Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

- Reagent Preparation:
  - Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.[11][12]
  - Prepare a solution of arachidonic acid (substrate) and a fluorescent probe (e.g., Amplex™ Red) in the assay buffer.[11][13]
  - Dissolve butoxybenzyl test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent.[11]
- Assay Procedure (96-well plate format):
  - In separate plates for COX-1 and COX-2, add assay buffer, the respective enzyme, and either the test compound, vehicle control, or a reference inhibitor.
  - Pre-incubate at room temperature for 15 minutes.

- Initiate the reaction by adding the arachidonic acid/probe solution.
- Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a fluorescence plate reader.[\[11\]](#)[\[12\]](#)
- Data Analysis:
  - Determine the rate of reaction from the linear portion of the kinetic curve.
  - Calculate the percentage of inhibition for each compound concentration against the vehicle control for both COX-1 and COX-2.
  - Determine the IC<sub>50</sub> values for both enzymes and calculate the COX-2 selectivity index (IC<sub>50</sub> COX-1 / IC<sub>50</sub> COX-2).

Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are also important mediators of inflammation.[\[3\]](#)[\[14\]](#)

#### Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

- Reagent Preparation:
  - Prepare a solution of 5-lipoxygenase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[\[3\]](#)
  - Prepare a solution of linoleic acid or arachidonic acid (substrate) in the same buffer.
  - Dissolve butoxybenzyl test compounds in a suitable solvent.
- Assay Procedure:
  - In a cuvette, mix the buffer, 5-LOX enzyme solution, and the test compound or vehicle.
  - Pre-incubate at room temperature for 10 minutes.
  - Initiate the reaction by adding the substrate solution.
  - Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of hydroperoxides.[\[3\]](#)

- Data Analysis:
  - Calculate the initial reaction velocity.
  - Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

## Cell-Based Assays for Efficacy and Mechanism of Action

Cell-based assays provide a more physiologically relevant context to confirm the findings from enzyme inhibition assays and to investigate the effects of butoxybenzyl compounds on cellular signaling pathways.

This assay assesses the ability of the test compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.

Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

- Cell Culture:
  - Culture RAW 264.7 murine macrophages in complete medium (e.g., DMEM with 10% FBS).
- Assay Procedure:
  - Seed the cells in 24-well plates and allow them to adhere overnight.
  - Pre-treat the cells with various concentrations of the butoxybenzyl compound or vehicle for 1 hour.[\[9\]](#)
  - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.[\[9\]](#)
  - Incubate for 24 hours.
  - Collect the cell culture supernatant.
- PGE2 Quantification:

- Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.

The NF- $\kappa$ B signaling pathway is a critical regulator of genes involved in the inflammatory response.[2][4] This assay determines if butoxybenzyl compounds can inhibit the activation of this pathway.

Protocol: NF- $\kappa$ B Translocation in HeLa or Macrophage Cells

- Cell Culture and Treatment:
  - Seed suitable cells (e.g., HeLa or RAW 264.7) on coverslips or in imaging-compatible plates.
  - Pre-treat the cells with test compounds or a known NF- $\kappa$ B inhibitor (e.g., BAY 11-7082) for 1 hour.
  - Stimulate the cells with an NF- $\kappa$ B activator, such as tumor necrosis factor-alpha (TNF- $\alpha$ ) or LPS, for a predetermined time (e.g., 30-60 minutes).[15]
- Immunofluorescence Staining:
  - Fix and permeabilize the cells.
  - Incubate with a primary antibody against the p65 subunit of NF- $\kappa$ B.
  - Wash and incubate with a fluorescently labeled secondary antibody.
  - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope or a high-content imaging system.[15]

- Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
- Data Analysis:
  - Determine the percentage of inhibition of NF-κB translocation for each compound concentration and calculate the IC50 value.

## Data Presentation for In Vitro Studies

Summarize the quantitative data from the in vitro assays in a clear and structured table for easy comparison of the efficacy and selectivity of the butoxybenzyl compounds.

| Compound         | Hyaluronidase IC50 (μM) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index | 5-LOX IC50 (μM) | PGE2 Inhibition IC50 (μM) | NF-κB Translocation IC50 (μM) |
|------------------|-------------------------|-----------------|-----------------|-------------------------|-----------------|---------------------------|-------------------------------|
| Butoxybenzyl-1   |                         |                 |                 |                         |                 |                           |                               |
| Butoxybenzyl-2   |                         |                 |                 |                         |                 |                           |                               |
| Positive Control |                         |                 |                 |                         |                 |                           |                               |

## Part 2: In Vivo Efficacy Assessment

Promising candidates from the in vitro screening should be advanced to in vivo models of inflammation and pain to evaluate their efficacy in a whole-organism context.

### Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.<sup>[16][17][18][19]</sup> The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).

## Protocol: Carrageenan-Induced Paw Edema

- Animals:
  - Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
- Experimental Groups:
  - Group I: Vehicle Control (receives the vehicle used to dissolve the test compound).
  - Group II: Test Compound (receives the butoxybenzyl compound at various doses).
  - Group III: Positive Control (receives a standard anti-inflammatory drug, e.g., Indomethacin or Diclofenac).
- Procedure:
  - Administer the test compound, vehicle, or positive control via a clinically relevant route (e.g., orally or intraperitoneally).
  - After a pre-treatment period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[\[17\]](#)
  - Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[\[16\]](#)[\[18\]](#)
- Data Analysis:
  - Calculate the percentage of increase in paw volume for each animal at each time point.
  - Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
  - Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

## Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.<sup>[1][20][21][22]</sup> The intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates analgesia.

### Protocol: Acetic Acid-Induced Writhing Test

- Animals:
  - Use male Swiss albino mice.
- Experimental Groups:
  - Group I: Vehicle Control.
  - Group II: Test Compound (at various doses).
  - Group III: Positive Control (e.g., Aspirin or Diclofenac).
- Procedure:
  - Administer the test compound, vehicle, or positive control orally or intraperitoneally.
  - After a pre-treatment period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.<sup>[1][20]</sup>
  - After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).<sup>[20]</sup>
- Data Analysis:
  - Calculate the mean number of writhes for each group.
  - Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the analgesic effect.

## Part 3: Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

For lead compounds demonstrating significant in vivo efficacy, preliminary PK/PD studies are essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with the observed pharmacological effects.[23][24][25][26]

### Basic In Vivo Pharmacokinetic Study Design

Objective: To determine the basic pharmacokinetic profile of a lead butoxybenzyl compound in rodents.

Protocol:

- Animals and Dosing:
  - Use a sufficient number of rodents (e.g., rats or mice) to allow for serial blood sampling.
  - Administer the compound at a single, therapeutically relevant dose via the intended clinical route (e.g., oral and intravenous for bioavailability assessment).
- Blood Sampling:
  - Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
  - Process the blood to obtain plasma and store frozen until analysis.
- Bioanalysis:
  - Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the butoxybenzyl compound in plasma.
- Data Analysis:
  - Use pharmacokinetic software to calculate key parameters such as:

- Maximum plasma concentration ( $C_{max}$ )
- Time to reach  $C_{max}$  ( $T_{max}$ )
- Area under the plasma concentration-time curve (AUC)
- Half-life ( $t_{1/2}$ )
- Clearance (CL)
- Volume of distribution ( $V_d$ )
- Bioavailability (F%) (if both IV and oral data are available)

## **Part 4: Visualization of Workflows and Pathways**

### **Signaling Pathway of Inflammation**



[Click to download full resolution via product page](#)

Caption: Key inflammatory signaling pathways and potential targets for butoxybenzyl compounds.

## Experimental Workflow for Efficacy Testing



[Click to download full resolution via product page](#)

Caption: Tiered experimental workflow for testing butoxybenzyl compound efficacy.

## References

- BenchChem. (2025). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
- BenchChem. (2025). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
- Meso Scale Diagnostics. (n.d.). Genome-Wide High Throughput Cell-Based Assay for Activators of NFκB.
- Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from Pharmacology Discovery Services website.
- BenchChem. (2025). Protocol for In Vivo Assessment of the Analgesic Effects of Fentiazac.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- SciELO. (n.d.). Anti-inflammatory and Antioxidant Effects of the Microalga *Pediastrum boryanum* in Carrageenan-Induced Rat Paw Edema.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- National Center for Biotechnology Information. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice.
- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Sigma-Aldrich. (n.d.). Hyaluronidase Inhibitor Screening Assay Kit.
- National Center for Biotechnology Information. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
- ResearchGate. (2025). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells | Request PDF.
- Worthington Biochemical Corporation. (n.d.). Hyaluronidase - Assay.
- MDPI. (2024). Exploring Hyaluronidase and Alpha-Glucosidase Inhibition Activities of the Hydrothermal Extract of Coffee Silverskin Obtained from a Central Composite Design.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- BioAssay Systems. (n.d.). Hyaluronidase Inhibitor.
- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Krishgen. (n.d.). Hyaluronidase Enzymatic Assay Kit.
- Antibodies-online.com. (n.d.). NF-kappa B (NF-κB) Activation Assay Kit | ABIN1110858.
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
- National Center for Biotechnology Information. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).

- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- MDPI. (2015). Inhibition of the NF- $\kappa$ B Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
- WuXi AppTec. (2024). Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods.
- DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
- ResearchGate. (2025). Inhibition of cyclooxygenase (COX) enzymes by compounds from *Daucus carota* L. Seeds.
- National Center for Biotechnology Information. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.
- CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
- Frontiers. (2022). Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression.
- National Center for Biotechnology Information. (2023). Alternations of NF- $\kappa$ B Signaling by Natural Compounds in Muscle-Derived Cancers.
- PubMed. (2021). Lipoxygenase Inhibition by Plant Extracts.
- PubMed. (2019). New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies.
- ProBio CDMO. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics.
- ResearchGate. (n.d.). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Frontiers. (2021). Natural Small Molecules Targeting NF- $\kappa$ B Signaling in Glioblastoma.
- MedchemExpress.com. (n.d.). NF- $\kappa$ B Signaling Pathway.
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
- Journal of Pharmacognosy and Phytochemistry. (2022). A comparative study of in vitro lipoxygenase inhibition and DPPH (1, 1-Diphenyl-2-Picrylhydrazyl) free radical scavenging activity. Retrieved from Journal of Pharmacognosy and Phytochemistry website.
- BOC Sciences. (n.d.). NF- $\kappa$ B Inhibitors-NF- $\kappa$ B Signaling Pathway.
- Wikipedia. (n.d.). 25H-NBOMe.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. mdpi.com](https://mdpi.com) [mdpi.com]
- [3. dergipark.org.tr](https://dergipark.org.tr) [dergipark.org.tr]
- [4. medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- [5. mdpi.com](https://mdpi.com) [mdpi.com]
- [6. sigmaaldrich.com](https://sigmaaldrich.com) [sigmaaldrich.com]
- [7. bioassaysys.com](https://bioassaysys.com) [bioassaysys.com]
- [8. Hyaluronidase - Assay | Worthington Biochemical](https://worthington-biochem.com) [worthington-biochem.com]
- [9. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [10. Cyclooxygenase-2 inhibitor - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [11. assaygenie.com](https://assaygenie.com) [assaygenie.com]
- [12. sigmaaldrich.com](https://sigmaaldrich.com) [sigmaaldrich.com]
- [13. bpsbioscience.com](https://bpsbioscience.com) [bpsbioscience.com]
- [14. Lipoxygenase Inhibition by Plant Extracts - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [15. Nuclear Factor Kappa B \(NF-κB\) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf](https://ncbi.nlm.nih.gov) [ncbi.nlm.nih.gov]
- [16. inotiv.com](https://inotiv.com) [inotiv.com]
- [17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs](https://creative-biolabs.com) [creative-biolabs.com]
- [18. scielo.br](https://scielo.br) [scielo.br]
- [19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments](https://experiments.springernature.com) [experiments.springernature.com]
- [20. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [21. rjptsimlab.com](https://rjptsimlab.com) [rjptsimlab.com]
- [22. pharmacologydiscoveryservices.com](https://pharmacologydiscoveryservices.com) [pharmacologydiscoveryservices.com]
- [23. selvita.com](https://selvita.com) [selvita.com]
- [24. dctd.cancer.gov](https://dctd.cancer.gov) [dctd.cancer.gov]

- [25. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK \[dmpkservice.wuxiapptec.com\]](#)
- [26. probiocdmo.com \[probiocdmo.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for Efficacy Testing of Butoxybenzyl Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1389594#experimental-design-for-testing-the-efficacy-of-butoxybenzyl-compounds\]](https://www.benchchem.com/product/b1389594#experimental-design-for-testing-the-efficacy-of-butoxybenzyl-compounds)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)